molecular formula C13H9FN2O3 B8798714 4-fluoro-N-(4-nitrophenyl)benzamide

4-fluoro-N-(4-nitrophenyl)benzamide

Cat. No. B8798714
M. Wt: 260.22 g/mol
InChI Key: GSRATABOOOOTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06126932

Procedure details

A mixture of 32.25 gm (124 mMol) N-(4-fluorobenzoyl)-4-nitroaniline and 3.2 gm platinum on carbon in 500 mL tetrahydrofuran was hydrogenated at room temperature for 18 hours with an initial pressure of 60 p.s.i. The reaction mixture was then filtered and the filtrate concentrated under reduced pressure to give 22.45 gm (79%) of N-(4-fluoro-benzoyl)-4-aminoaniline.
Quantity
32.25 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)=[O:7])=[CH:4][CH:3]=1>[Pt].O1CCCC1>[F:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
32.25 g
Type
reactant
Smiles
FC1=CC=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C=C1
Name
Quantity
3.2 g
Type
catalyst
Smiles
[Pt]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
60
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=CC=C(C(=O)NC2=CC=C(C=C2)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22.45 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.